8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 and a molecular weight of 360.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used primarily in research settings.
Preparation Methods
The synthesis of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the isopropoxyphenyl group: This step involves the reaction of the chlorinated quinoline with 3-isopropoxyphenylboronic acid in the presence of a palladium catalyst, typically through a Suzuki-Miyaura coupling reaction.
Formation of the carbonyl chloride group:
Chemical Reactions Analysis
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and reduction reactions: The quinoline core can undergo oxidation or reduction under specific conditions, leading to the formation of quinoline N-oxides or dihydroquinolines, respectively.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, helping to elucidate biological pathways and mechanisms.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including its use as a precursor for drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of these targets and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride: This compound has similar structural features but different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it valuable for targeted research and development .
Properties
IUPAC Name |
8-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWLLPOOMCYAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166227 | |
Record name | 8-Chloro-2-[3-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-83-1 | |
Record name | 8-Chloro-2-[3-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-[3-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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